![molecular formula C20H20N2O4 B5797888 2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5797888.png)
2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate
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Overview
Description
2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as MCCP, has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, 2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate has been found to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate has been found to have a variety of biochemical and physiological effects. In cancer cells, 2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate has been found to induce apoptosis and inhibit cell growth. In neurology, 2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In immunology, 2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate has been found to modulate the immune system and may have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate is its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. Additionally, 2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate has been found to have a relatively low toxicity profile, making it a promising candidate for further study. However, one limitation of 2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for the study of 2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate. In cancer research, further studies are needed to determine the efficacy of 2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate in vivo and to investigate its potential applications in combination with other cancer therapies. In neurology, further studies are needed to determine the mechanisms underlying the neuroprotective effects of 2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate and to investigate its potential applications in the treatment of neurodegenerative diseases. In immunology, further studies are needed to determine the effects of 2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate on different immune cell populations and to investigate its potential applications in the treatment of autoimmune diseases.
Synthesis Methods
The synthesis of 2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate involves several steps, including the reaction of 2-methoxy-4-nitrophenol with ethyl chloroacetate, followed by the addition of hydrazine hydrate and the subsequent reaction with 2-phenylcyclopropanecarboxylic acid. The final product is obtained through acetylation with acetic anhydride.
Scientific Research Applications
2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, 2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurology, 2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In immunology, 2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate has been found to modulate the immune system and may have potential applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
[2-methoxy-4-[(E)-[(2-phenylcyclopropanecarbonyl)hydrazinylidene]methyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13(23)26-18-9-8-14(10-19(18)25-2)12-21-22-20(24)17-11-16(17)15-6-4-3-5-7-15/h3-10,12,16-17H,11H2,1-2H3,(H,22,24)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGZIPOMAWNUQL-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2CC2C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methoxy-4-[(E)-[(2-phenylcyclopropanecarbonyl)hydrazinylidene]methyl]phenyl] acetate |
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